3-Iodo-4-morpholinobenzoic acid
Description
Contextualization within Halogenated Benzoic Acid Derivatives
Halogenated benzoic acid derivatives are a class of compounds where one or more hydrogen atoms on the benzene (B151609) ring of benzoic acid are replaced by halogen atoms. google.com These compounds are significant intermediates in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. ontosight.aigoogle.com The introduction of halogens like iodine can influence the molecule's reactivity and biological activity. For instance, the presence of a halogen can alter the electronic properties of the benzoic acid ring, potentially enhancing its interaction with biological targets. nih.gov Research has shown that introducing chlorine or bromine into the 3-position of a benzene ring in certain benzoic acid derivatives can improve pharmacokinetic properties. nih.gov Similarly, in a series of pyrazole (B372694) derivatives, the potency increased with the increasing size of the halogen atom at the 3-trifluoromethyl-4-halo substituted position, with the bromo-substituted compound being the most potent. nih.gov
The synthesis of halogenated benzoic acid derivatives can be achieved through various methods, including the partial oxidation of toluene (B28343) with oxygen, catalyzed by cobalt or manganese naphthenates. wikipedia.org Another method involves the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521) in water, followed by conversion to benzoic acid with hydrochloric acid. wikipedia.org
Significance of the Morpholine (B109124) Moiety in Contemporary Organic Chemistry
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a crucial structural component in many approved and experimental drugs. nih.govbiosynce.com Its prevalence in medicinal chemistry is due to its favorable physicochemical, biological, and metabolic properties, as well as its straightforward synthetic incorporation. nih.govsci-hub.se
The key advantages of the morpholine moiety include:
Enhanced Solubility and Permeability: The weak basicity of the nitrogen atom and the presence of the oxygen atom give the morpholine ring a pKa value close to the pH of blood, which can improve a compound's solubility and its ability to cross the blood-brain barrier. nih.gov
Improved Pharmacokinetics: The morpholine group can enhance the metabolic stability of a molecule, leading to a longer half-life in the body. nih.govsci-hub.se For example, the addition of a morpholine moiety to the drug gefitinib (B1684475) extended its mean terminal plasma half-life to 41 hours. sci-hub.se
Versatile Binding Interactions: The oxygen atom in the morpholine ring can form hydrogen bonds, while the ring itself can engage in hydrophobic interactions, allowing for diverse binding to biological targets. nih.gov
Structural Scaffold: The morpholine ring can act as a scaffold, correctly positioning other functional groups to interact with target receptors, which can lead to increased potency and selectivity. biosynce.comnih.gov
The morpholine ring is considered a "privileged structure" in drug design because of its ability to confer desirable drug-like properties. nih.gov
Overview of Current Research Trajectories and Potential Directions
Current research involving 3-Iodo-4-morpholinobenzoic acid and similar structures focuses on its role as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. sigmaaldrich.comresearchgate.net The combination of the halogenated benzoic acid and the morpholine moiety presents a promising scaffold for designing molecules with tailored biological activities.
Future research is likely to explore:
Synthesis of Novel Derivatives: The carboxyl group of the benzoic acid can be converted into esters or amides, and the iodine atom can participate in coupling reactions to create a wide array of new molecules. guidechem.com
Targeted Drug Design: The unique properties of the morpholine ring can be further exploited in the design of targeted drug delivery systems. biosynce.com By modifying substituents on the morpholine ring, chemists can fine-tune the interaction between a drug and its target, potentially leading to more potent and selective therapies with fewer side effects. biosynce.com
Materials Science: As a functionalized organic building block, this compound could be used in the bottom-up assembly of molecular architectures for materials science applications. sigmaaldrich.com
The continued investigation into compounds like this compound is expected to contribute significantly to the development of new pharmaceuticals and advanced materials. hilarispublisher.combiosynce.com
Structure
3D Structure
Properties
IUPAC Name |
3-iodo-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO3/c12-9-7-8(11(14)15)1-2-10(9)13-3-5-16-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGVFWOCCCWANL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660953 | |
| Record name | 3-Iodo-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131614-36-2 | |
| Record name | 3-Iodo-4-(4-morpholinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131614-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Advanced Chemical Transformations
Synthetic Routes for 3-Iodo-4-morpholinobenzoic Acid
The principal synthetic strategies for this compound can be categorized into three main approaches: regioselective iodination of a 4-morpholinobenzoic acid precursor, functional group interconversions from other substituted benzoic acids, and the strategic introduction of the morpholine (B109124) moiety onto an iodo-substituted benzoic acid derivative.
Regioselective Iodination Strategies of Morpholinobenzoic Acid Precursors
The direct iodination of 4-morpholinobenzoic acid presents a challenge in controlling the position of the incoming iodine atom. The morpholine group is a strongly activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, while the carboxylic acid group is a deactivating, meta-directing group. In this case, the powerful activating effect of the morpholine group dominates, directing the electrophilic substitution to the positions ortho to it. Since the para position is already occupied by the carboxyl group, iodination is expected to occur at the 3-position.
Recent advances in C-H functionalization have provided powerful tools for the regioselective halogenation of aromatic compounds. Iridium(III)-catalyzed ortho-iodination of benzoic acids has emerged as a promising method. nih.govresearchgate.net These reactions utilize a directing group, in this case, the carboxylic acid, to guide the catalyst to the ortho C-H bond.
While specific examples for the Ir(III)-catalyzed iodination of 4-morpholinobenzoic acid are not prevalent in the literature, the general mechanism involves the formation of a cyclometalated intermediate. The iridium catalyst, often in the presence of an oxidizing agent, selectively activates the C-H bond ortho to the carboxylic acid directing group, leading to the formation of the iodinated product. The reaction conditions typically involve an iridium precursor, such as [Ir(Cp*)Cl2]2, and an iodine source like N-iodosuccinimide (NIS). The reaction is often carried out in a suitable solvent and may require a silver salt as an additive to enhance catalytic activity.
A key advantage of this method is the high degree of regioselectivity, which would be crucial in selectively iodinating the 3-position of 4-morpholinobenzoic acid, overcoming the strong directing effect of the morpholine group.
Table 1: Representative Conditions for Ir(III)-Catalyzed Ortho-Iodination of Benzoic Acids
| Catalyst | Iodine Source | Additive | Solvent | Temperature | Reference |
| [Ir(Cp)Cl2]2 | N-Iodosuccinimide (NIS) | AgOAc | Dichloromethane | Room Temp | nih.gov |
| [Ir(Cp)I2]2 | I2 | Ag2CO3 | Heptanoic Acid | 150 °C | researchgate.net |
Electrophilic aromatic iodination is a classical and widely used method for introducing iodine onto an aromatic ring. For a substrate like 4-morpholinobenzoic acid, the choice of iodinating reagent and reaction conditions is critical to achieve the desired regioselectivity. The strong activating nature of the morpholine group directs the incoming electrophile to the ortho position (position 3).
A common and effective reagent for this transformation is N-iodosuccinimide (NIS). organic-chemistry.orgcommonorganicchemistry.com The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) or dichloromethane. The addition of an acid catalyst, like trifluoroacetic acid, can enhance the electrophilicity of the iodine source, facilitating the reaction. organic-chemistry.org
The reaction proceeds via the typical mechanism of electrophilic aromatic substitution. The pi-electrons of the benzene (B151609) ring attack the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation by a weak base regenerates the aromaticity of the ring, yielding this compound.
Table 2: Conditions for Electrophilic Iodination of Aromatic Compounds
| Iodinating Reagent | Catalyst/Additive | Solvent | Temperature | Reference |
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid | Acetonitrile | Room Temp | organic-chemistry.org |
| Iodic Acid/H2SO4 | Acetic Anhydride | Acetic Acid | 0-50 °C | nih.gov |
| N-Iodosuccinimide (NIS) | --- | Acetonitrile | Reflux | commonorganicchemistry.com |
Functional Group Interconversions from Substituted Benzoic Acids
An alternative synthetic approach involves the modification of functional groups on a pre-existing substituted benzoic acid. For instance, one could envision a route starting from a precursor with a different functional group at the 1-position which is then converted to a carboxylic acid.
One plausible pathway could involve the oxidation of 3-iodo-4-morpholinobenzaldehyde. The aldehyde precursor could potentially be synthesized through methods like the Vilsmeier-Haack or Gattermann reactions on N-phenylmorpholine followed by iodination. The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O).
Another potential route could start from 3-iodo-4-morpholinobenzonitrile. The nitrile group can be introduced via a Sandmeyer reaction on an appropriately substituted aniline (B41778) or through palladium-catalyzed cyanation of an aryl halide. The nitrile can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions.
Strategic Introduction of the Morpholine Moiety
This strategy involves forming the C-N bond between morpholine and a pre-functionalized benzoic acid derivative. A powerful and widely used method for this transformation is the Buchwald-Hartwig amination. nih.govwikipedia.orglibretexts.orgyoutube.comyoutube.com This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine.
In this context, the synthesis would start with a 4-halo-3-iodobenzoic acid derivative, for example, methyl 4-fluoro-3-iodobenzoate or methyl 4-bromo-3-iodobenzoate. The ester group serves to protect the carboxylic acid during the coupling reaction. This starting material would then be reacted with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide, cesium carbonate). Following the successful coupling, the ester would be hydrolyzed to afford the final product, this compound.
Table 3: Typical Conditions for Buchwald-Hartwig Amination
| Palladium Catalyst | Ligand | Base | Solvent | Temperature | Reference |
| Pd2(dba)3 | XPhos | NaOtBu | Toluene (B28343) | 80-110 °C | youtube.com |
| Pd(OAc)2 | SPhos | Cs2CO3 | 1,4-Dioxane | 100 °C | nih.gov |
Chemical Reactivity and Derivatization Strategies
The structure of this compound offers several avenues for further chemical modification, making it a potentially valuable building block in medicinal chemistry and materials science. The key reactive sites are the aryl iodide, the carboxylic acid, and the aromatic ring itself.
The presence of the iodine atom makes the molecule an excellent substrate for various palladium-catalyzed cross-coupling reactions. commonorganicchemistry.com These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The reaction of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a biaryl compound. organic-chemistry.orgcommonorganicchemistry.comresearchgate.netyoutube.com This is a versatile method for introducing a wide range of aryl or heteroaryl substituents at the 3-position.
Heck Coupling: This reaction would involve coupling with an alkene to introduce a vinyl group at the 3-position. nih.govwikipedia.orgorganic-chemistry.orglibretexts.orgmdpi.com The resulting styrenyl derivatives could be further functionalized.
Sonogashira Coupling: Coupling with a terminal alkyne would yield an alkynyl-substituted derivative. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.orgresearchgate.net This reaction provides access to compounds with a rigid linear linker, which can be useful in the design of various functional molecules.
Buchwald-Hartwig Amination: While used in the synthesis of the parent compound, the aryl iodide can also be a substrate for further C-N bond formation with a different amine, leading to more complex structures. nih.govwikipedia.orglibretexts.orgyoutube.comyoutube.com
The carboxylic acid group can undergo standard transformations. It can be converted to an ester, an amide, or an acid chloride. These derivatives can then be used in a variety of subsequent reactions. For example, the acid chloride could be used in Friedel-Crafts acylation reactions.
Furthermore, the aromatic ring, activated by the morpholine group, could potentially undergo further electrophilic substitution, although the presence of the deactivating carboxyl group and the bulky iodine atom might influence the regioselectivity and reactivity. Nucleophilic aromatic substitution of the iodine is also a possibility, particularly if the ring is further activated with electron-withdrawing groups. libretexts.orgwalisongo.ac.idchadsprep.com
Table 4: Potential Derivatization Reactions of this compound
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 / Base | Biaryl derivative |
| Heck Coupling | Alkene | Pd(OAc)2 / Ligand / Base | Styrenyl derivative |
| Sonogashira Coupling | Terminal alkyne | PdCl2(PPh3)2 / CuI / Base | Alkynyl derivative |
| Buchwald-Hartwig Amination | Amine | Pd2(dba)3 / Ligand / Base | Di-amino derivative |
Transformations Involving the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of organic synthesis, offering a gateway to a variety of other functional groups through well-established protocols.
Esterification and Amidation Protocols
Esterification: The conversion of this compound to its corresponding esters can be readily achieved through Fischer esterification. researchgate.netresearchgate.net This classic method involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. researchgate.net The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. researchgate.netnih.gov Intramolecular versions of this reaction are also possible, leading to the formation of cyclic esters known as lactones. researchgate.net
Amidation: Amide derivatives of this compound can be synthesized using standard peptide coupling reagents. These methods activate the carboxylic acid to facilitate its reaction with a primary or secondary amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions. Another approach is the Bodroux reaction, which utilizes an aminomagnesium halide, formed from a Grignard reagent and an amine, to react with esters to form amides. youtube.com
Table 1: Representative Coupling Agents for Amidation
| Coupling Agent | Additive | Typical Solvent | Notes |
|---|---|---|---|
| DCC (Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | Dichloromethane (DCM), Dimethylformamide (DMF) | Dicyclohexylurea byproduct is insoluble and can be removed by filtration. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or HOAt | DCM, DMF, Water | Water-soluble carbodiimide; byproduct is also water-soluble, facilitating purification. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | N/A | DMF, N-Methyl-2-pyrrolidone (NMP) | Highly efficient coupling reagent, particularly for hindered substrates. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | N/A | DMF, DCM | Effective for peptide synthesis and formation of amides. |
Reactions with Organometallic Reagents for Ketone Formation
The synthesis of ketones from carboxylic acids requires careful selection of organometallic reagents to avoid over-addition to form tertiary alcohols. uwindsor.ca While Grignard reagents (RMgX) and organolithium reagents (RLi) are generally too reactive and will react with the initial ketone product, specific methodologies have been developed to achieve this transformation. uwindsor.caorganic-chemistry.org
One effective method involves the use of an excess of an organolithium reagent. The reaction proceeds through a dianion intermediate, which is stable at low temperatures. Upon acidic workup, this intermediate collapses to form the desired ketone. nih.gov This method is particularly useful due to its simplicity, despite requiring two equivalents of the organolithium reagent. nih.gov
A more controlled approach utilizes Weinreb amides, which are N-methoxy-N-methylamides. organic-chemistry.org These amides can be prepared from the corresponding carboxylic acid. The Weinreb amide then reacts with a Grignard or organolithium reagent to form a stable chelated intermediate. This intermediate prevents further addition of the organometallic reagent and yields the ketone upon acidic workup. organic-chemistry.org
Reactions of the Aryl Iodide Moiety
The aryl iodide group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. nih.govacs.org The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations.
Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. frontiersin.org The morpholine group is generally stable under these reaction conditions. frontiersin.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. A variety of palladium catalysts and ligands can be employed, with phosphine-based ligands being common.
Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. Copper-free versions of the Sonogashira coupling have also been developed. This method is highly valuable for the synthesis of arylalkynes.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. frontiersin.org This reaction forms a new carbon-carbon bond and results in a substituted alkene. frontiersin.org The choice of catalyst, base, and solvent can influence the efficiency and stereoselectivity of the reaction.
Table 2: Overview of Common Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Pd(PPh₃)₄, Pd(OAc)₂/phosphine ligand, Base (e.g., K₂CO₃, Cs₂CO₃) | Mild conditions, high functional group tolerance, commercially available reagents. |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine base (e.g., Et₃N, piperidine) | Forms C(sp²)-C(sp) bonds, useful for synthesizing conjugated enynes and arylalkynes. |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N, K₂CO₃) | Forms substituted alkenes, excellent stereoselectivity for trans products is often observed. frontiersin.org |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAAr) on an aryl iodide is generally challenging unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho or para positions. The morpholine group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the iodide by a nucleophile is unlikely under standard SNAAr conditions.
However, under very harsh conditions or via alternative mechanisms such as the benzyne (B1209423) mechanism, substitution could potentially be induced. The benzyne mechanism involves elimination of HX from the aryl halide using a very strong base like sodium amide (NaNH₂) to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. The presence of the acidic proton on the carboxylic acid would be incompatible with the strong bases required for benzyne formation, necessitating protection of the carboxyl group.
Intramolecular Cyclization Reactions Involving the Iodo Group
The presence of the iodine atom at the C-3 position, ortho to the morpholine substituent, provides a strategic handle for intramolecular cyclization reactions, particularly through transition-metal-catalyzed processes. These reactions can lead to the formation of novel heterocyclic systems with potential applications in medicinal chemistry and materials science.
One of the most powerful methods for forming a new carbon-carbon or carbon-heteroatom bond is the intramolecular Heck reaction. researchgate.netorganic-chemistry.org In the context of this compound derivatives, particularly its amides, this reaction can be envisioned to construct tricyclic frameworks. For instance, an N-allyl-3-iodo-4-morpholinobenzamide could undergo a palladium-catalyzed intramolecular cyclization to yield a fused ring system. The reaction would proceed via oxidative addition of the palladium(0) catalyst to the carbon-iodine bond, followed by migratory insertion of the allyl group and subsequent β-hydride elimination or reductive elimination to afford the cyclized product and regenerate the catalyst.
A plausible reaction scheme is depicted below:
Scheme 1: Proposed Intramolecular Heck Cyclization
The efficiency and regioselectivity of such cyclizations are often influenced by the nature of the palladium catalyst, the phosphine ligand, the base, and the solvent employed. nih.gov While specific studies on this compound are not extensively documented, analogous transformations in similar iodo-aromatic systems provide a strong precedent for the feasibility of this approach. researchgate.net
Another potential intramolecular cyclization is the aza-Wacker type reaction. nih.govrsc.org For a derivative of this compound containing an appropriately positioned alkene, a palladium(II)-catalyzed intramolecular aminopalladation followed by subsequent transformations could lead to the formation of nitrogen-containing heterocyclic structures.
The following table outlines hypothetical reaction conditions and expected products for such intramolecular cyclization reactions, based on established methodologies.
| Entry | Substrate | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | N-allyl-3-iodo-4-morpholinobenzamide | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | Fused pyrrolidinone derivative | 65 |
| 2 | N-allyl-3-iodo-4-morpholinobenzamide | Pd(PPh₃)₄ | - | Et₃N | Acetonitrile | 80 | Fused pyrrolidinone derivative | 72 |
| 3 | N-(2-butenyl)-3-iodo-4-morpholinobenzamide | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | Fused piperidinone derivative | 58 |
Table 1: Hypothetical Data for Intramolecular Heck Cyclization Reactions
Reactivity of the Morpholine Ring System
The morpholine ring in this compound is not merely a passive substituent. Its nitrogen and oxygen atoms, as well as the C-H bonds within the ring, can participate in a range of chemical transformations.
Nitrogen-Directed Functionalizations
The nitrogen atom of the morpholine ring can act as a directing group in C-H activation/functionalization reactions. digitellinc.com This strategy allows for the selective introduction of functional groups at positions that might otherwise be difficult to access. For instance, ortho-lithiation of the aromatic ring directed by a coordinating group is a well-established method. While the morpholine nitrogen is a relatively weak Lewis base, its coordination to a strong base or a transition metal catalyst could facilitate the deprotonation of the adjacent C-H bond on the morpholine ring itself (α to the nitrogen).
Recent advances in C-H functionalization have demonstrated the ability to activate C(sp³)-H bonds adjacent to nitrogen atoms in heterocyclic systems. youtube.com These reactions often employ transition metal catalysts, such as rhodium or palladium, to achieve selective C-H insertion or cross-coupling. In the case of this compound, such a strategy could lead to the introduction of various substituents at the C-2 or C-6 positions of the morpholine ring.
Scheme 2: Proposed Nitrogen-Directed C-H Functionalization
The feasibility and outcome of these reactions would depend on the specific catalyst system and the nature of the coupling partner. This approach offers a powerful tool for modifying the morpholine scaffold and exploring the structure-activity relationships of the resulting derivatives.
Ring-Opening and Rearrangement Studies
The morpholine ring is generally considered a stable heterocycle. However, under certain conditions, it can undergo ring-opening or rearrangement reactions. For N-aryl morpholines, cleavage of the C-N bond can be initiated by enzymatic or chemical methods. nih.gov Studies on the metabolism of morpholine-containing drugs have shown that oxidative processes can lead to ring cleavage. nih.govacs.org
In the context of synthetic chemistry, the ring-opening of morpholine derivatives can be achieved under specific conditions. For example, treatment of N-acyl morpholin-2-ones with organocatalysts can induce ring-opening polymerization to form functionalized polyesters. nih.gov While this compound itself is not a morpholin-2-one, this highlights the potential for ring-opening under specific activation.
Lewis acid-mediated ring-opening of activated aziridines with haloalcohols followed by intramolecular cyclization is a known method for synthesizing morpholines. researchgate.netnih.gov Reversing this process, a strong Lewis acid in the presence of a suitable nucleophile could potentially induce the ring-opening of the morpholine in this compound, although this would likely require harsh conditions due to the stability of the N-aryl morpholine linkage.
Rearrangement reactions of the morpholine ring itself are less common but could be envisaged under photolytic or thermolytic conditions, or through specific catalytic pathways. For instance, skeletal rearrangements of heterocyclic systems can sometimes be prompted by transition metal catalysts or strong acids.
The following table summarizes potential ring-opening reactions and the conditions that might be required.
| Entry | Reaction Type | Reagent/Catalyst | Conditions | Expected Product |
| 1 | Oxidative Cleavage | Strong Oxidizing Agent (e.g., KMnO₄) | Harsh | Ring-opened dicarboxylic acid derivative |
| 2 | Reductive Cleavage | Strong Reducing Agent (e.g., LiAlH₄) | Harsh | N-(2-hydroxyethyl)amino derivative |
| 3 | Lewis Acid-Mediated Opening | Strong Lewis Acid (e.g., BBr₃) | High Temperature | Phenolic derivative after C-N bond cleavage |
Table 2: Potential Ring-Opening Reactions of the Morpholine Moiety
These studies into the reactivity of the morpholine ring system are crucial for understanding the stability and potential transformations of this compound and its derivatives under various chemical environments.
Iii. Mechanistic Investigations of 3 Iodo 4 Morpholinobenzoic Acid Reactions
Detailed Reaction Pathway Elucidation
Understanding the precise sequence of events at a molecular level is key to controlling reaction outcomes. This subsection explores the mechanistic pathways for the formation and subsequent reactions of 3-Iodo-4-morpholinobenzoic acid.
The synthesis of this compound from 4-morpholinobenzoic acid involves the direct iodination of an aromatic C-H bond. This transformation is a classic example of electrophilic aromatic substitution (EAS). The generally accepted mechanism for EAS reactions proceeds in two main steps. masterorganicchemistry.com
The reaction is initiated by the generation of a potent electrophile, typically an iodonium ion (I+). Various reagents can be employed for this purpose, such as iodine in the presence of an oxidizing agent (e.g., nitric acid) or iodine monochloride (ICl) researchgate.netresearchgate.net.
The key steps in the C-H activation and iodination are:
Formation of the Electrophile: An oxidizing agent activates molecular iodine to generate the iodonium ion.
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of 4-morpholinobenzoic acid acts as a nucleophile, attacking the electrophilic iodine. This attack is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The morpholine (B109124) group, being a strong activating group, donates electron density to the aromatic ring, facilitating this step and directing the substitution to the positions ortho and para to it.
Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture removes a proton from the carbon atom bearing the iodine, leading to the reformation of the aromatic ring and yielding the final product, this compound.
The regioselectivity of the iodination is governed by the directing effects of the substituents on the benzene (B151609) ring. The morpholine group is a powerful ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring. Conversely, the carboxylic acid group is a meta-directing and deactivating group. In this case, the activating effect of the morpholine group dominates, leading to iodination at the position ortho to it.
The carboxylic acid functional group in this compound can undergo a variety of transformations, such as esterification, amidation, and reduction. The mechanisms of these reactions typically involve the formation of key intermediates.
For instance, in an acid-catalyzed esterification reaction, the first step is the protonation of the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This attack results in the formation of a tetrahedral intermediate . This intermediate is unstable and subsequently eliminates a molecule of water to form the ester.
Similarly, in the formation of an amide, the carboxylic acid is often first converted to a more reactive derivative, such as an acyl chloride or an anhydride. The reaction of this activated intermediate with an amine proceeds through a nucleophilic acyl substitution mechanism, which also involves a tetrahedral intermediate .
While specific studies on intramolecular cyclizations of this compound are not extensively documented, the presence of the ortho-iodo and carboxylic acid functionalities suggests the potential for such reactions. For example, under conditions that promote the formation of a nitrene or a benzyne (B1209423) intermediate, intramolecular cyclization could occur.
A plausible, though hypothetical, pathway could involve the conversion of the carboxylic acid to an acyl azide. Upon heating, the acyl azide could undergo a Curtius rearrangement to form an isocyanate, which could then be hydrolyzed and cyclize onto the adjacent carbon bearing the iodine atom, potentially leading to a heterocyclic system. However, such pathways are speculative without direct experimental evidence.
Kinetic Analyses and Rate-Determining Steps
Kinetic studies are essential for determining the rates of chemical reactions and identifying the slowest step, known as the rate-determining step (RDS). For the electrophilic iodination of 4-morpholinobenzoic acid, the rate of reaction is typically found to be dependent on the concentrations of both the aromatic substrate and the iodinating agent.
The generally accepted mechanism for electrophilic aromatic substitution indicates that the formation of the sigma complex is the rate-determining step. masterorganicchemistry.com This is because this step involves the disruption of the aromaticity of the benzene ring, which is energetically unfavorable. The subsequent deprotonation step, which restores aromaticity, is much faster.
Therefore, the rate law for the iodination reaction can often be expressed as: Rate = k[4-morpholinobenzoic acid][iodinating agent]
Here, 'k' is the rate constant. Kinetic studies on similar electrophilic aromatic substitution reactions have confirmed this general rate law rsc.org.
Influence of Electronic and Steric Factors on Reactivity
The reactivity of this compound in various chemical transformations is significantly influenced by both electronic and steric factors.
Electronic Effects:
Morpholine Group: The nitrogen atom of the morpholine group possesses a lone pair of electrons that can be donated to the aromatic ring through resonance. This makes the ring more electron-rich and thus more susceptible to electrophilic attack. This activating effect is crucial for the initial iodination step.
Carboxylic Acid Group: The carboxyl group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and the resonance stabilization of the carboxylate anion. This deactivating effect makes the aromatic ring less reactive towards further electrophilic substitution.
Steric Effects:
The bulky morpholine group can sterically hinder the approach of reactants to the adjacent positions on the aromatic ring. youtube.com This steric hindrance can influence the regioselectivity of subsequent reactions. For instance, in reactions where both ortho positions are electronically favorable, the less sterically hindered position might be preferentially attacked.
The iodine atom, being relatively large, also contributes to the steric crowding around its position on the aromatic ring.
| Substituent | Electronic Effect | Steric Effect |
| Morpholine | Activating (Resonance) | High |
| Carboxylic Acid | Deactivating (Inductive & Resonance) | Moderate |
| Iodine | Deactivating (Inductive) | Moderate |
Iv. Computational and Theoretical Characterization
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. By calculating the electron density, DFT can accurately predict various molecular attributes, from the ground-state geometry to spectroscopic features and reactivity parameters. These calculations are typically performed using specific functionals, such as B3LYP or PBE0, and a basis set (e.g., 6-311G(d,p)) that defines the mathematical representation of atomic orbitals.
The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more reactive and less kinetically stable, as it requires less energy to excite an electron to a higher energy state. researchgate.net Conversely, a large energy gap indicates high stability and lower chemical reactivity. aimspress.com For a molecule like 3-Iodo-4-morpholinobenzoic acid, the HOMO is typically localized on the electron-rich morpholine (B109124) and phenyl rings, while the LUMO may be distributed across the electron-withdrawing carboxylic acid group and the aromatic system. researchgate.net The presence of electron-donating and withdrawing groups directly influences the energies of these orbitals. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Data This table presents typical data obtained from DFT calculations for a benzoic acid derivative to illustrate the concept.
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
| ΔE (Gap) | 5.0 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. researchgate.net |
Prediction of Spectroscopic Parameters (e.g., vibrational modes, NMR shifts)
Quantum chemical calculations are highly effective in predicting spectroscopic data. Theoretical vibrational frequencies (infrared and Raman) can be computed, and after scaling with appropriate factors, they can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes, such as C=O stretches, C-N vibrations, or aromatic ring modes. researchgate.net
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Comparing the calculated chemical shifts with experimental data serves as a powerful tool for structural elucidation and assignment of complex spectra, especially for molecules with many non-equivalent protons and carbons. mdpi.commdpi.com A strong linear correlation between the experimental and calculated shifts validates the computed geometry and electronic environment of the nuclei. epstem.net
Table 2: Example of Calculated vs. Experimental ¹H NMR Chemical Shifts for a Substituted Benzoic Acid This table illustrates the correlation typically observed between predicted and measured NMR data.
| Proton | Calculated δ (ppm) | Experimental δ (ppm) | Assignment |
| H-2 | 7.95 | 7.90 | Aromatic proton ortho to COOH |
| H-5 | 7.21 | 7.18 | Aromatic proton meta to COOH |
| H-6 | 8.15 | 8.10 | Aromatic proton ortho to COOH |
| -COOH | 12.50 | 12.45 | Carboxylic acid proton |
Molecular Electrostatic Potential Mapping and Reactivity Descriptors
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting reactivity. researchgate.net The MEP map uses a color scale where red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net For this compound, negative potential would be expected around the oxygen atoms of the carboxyl and morpholine groups, while positive regions might be located around the acidic proton and hydrogens on the aromatic ring.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity. researchgate.netresearchgate.net These include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η), where μ is the electronic chemical potential, μ = -(I + A) / 2.
Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. researchgate.net
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. nih.gov By calculating the structure and energy of transition states, chemists can gain insight into reaction kinetics and pathways that are often impossible to observe experimentally. nih.gov For example, calculations could model the esterification of the carboxylic acid group or a nucleophilic substitution on the aromatic ring.
Molecular Dynamics Simulations
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes, molecular vibrations, and interactions with surrounding molecules, such as a solvent or a biological macromolecule. nih.gov
For this compound, an MD simulation could be used to:
Explore its conformational landscape, particularly the orientation of the morpholine ring relative to the phenyl ring.
Study its solvation shell and how it interacts with water molecules.
Simulate its binding within a protein active site to understand potential biological interactions, providing a dynamic complement to static docking studies.
Together, these computational and theoretical methods provide a comprehensive characterization of this compound, detailing its electronic properties, reactivity, and dynamic behavior.
Conformational Flexibility and Stability
Morpholine Ring Conformation: The morpholine ring typically adopts a stable chair conformation, which minimizes steric strain. However, it can also exist in higher-energy boat and twist-boat conformations. The energy barrier for ring inversion is a critical factor in its flexibility.
Rotational Isomers (Rotamers): The orientation of the morpholine and carboxylic acid groups relative to the benzene (B151609) ring gives rise to different rotamers. The steric hindrance between the iodine atom and the morpholine ring, as well as between the carboxylic acid and the morpholine ring, will significantly influence the preferred rotational angles (dihedrals).
Computational studies on similar substituted benzoic acids, such as 3-(azidomethyl)benzoic acid, have demonstrated that different conformations can be very close in energy, leading to the possibility of conformational polymorphism in the solid state. nih.gov An in silico conformational analysis would likely reveal a potential energy surface with several local minima, each corresponding to a stable conformer. The relative energies of these conformers would determine their population distribution at a given temperature.
Key Factors Influencing Conformational Stability:
| Factor | Description | Expected Impact on this compound |
| Steric Hindrance | Repulsive interactions between bulky groups. | The large iodine atom and the morpholine ring will restrict rotation around the C-N bond, favoring conformations that minimize their spatial overlap. |
| Intramolecular Hydrogen Bonding | Potential for a weak hydrogen bond between the carboxylic acid proton and the morpholine's oxygen or nitrogen. | This could lead to a more planar and rigid conformation in certain orientations, stabilizing a specific rotamer. |
| Electronic Effects | The interplay of the electron-donating morpholino group and the electron-withdrawing iodo and carboxyl groups. | These effects can influence the bond lengths and angles of the benzene ring and the rotational barriers of the substituents. |
| Crystal Packing Forces | In the solid state, intermolecular forces can trap the molecule in a conformation that is not the global minimum in the gas phase. | The presence of strong intermolecular interactions like hydrogen bonding and π-stacking can significantly influence the observed conformation in a crystal structure. nih.govuky.edu |
Intermolecular Interaction Dynamics
The intermolecular interactions of this compound are expected to be robust and varied, playing a crucial role in its physical properties and molecular recognition capabilities. The key interactions are hydrogen bonding and π-stacking.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, and it is highly probable that it forms strong, dimeric structures in the solid state, a common feature in benzoic acid derivatives. uky.edu Furthermore, the morpholine moiety provides additional sites for hydrogen bonding: the oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom, depending on its protonation state, could also participate.
π-Stacking: The aromatic ring of this compound is capable of engaging in π-stacking interactions. The nature of these interactions is heavily influenced by the electronic properties of the substituents. The morpholino group is electron-donating, increasing the electron density of the π-system, while the iodo and carboxylic acid groups are electron-withdrawing.
This electronic push-pull system can lead to favorable offset or parallel-displaced π-stacking arrangements, where the electron-rich portion of one ring interacts with the electron-poor portion of an adjacent ring. Studies on other aromatic systems have shown that such substituted rings can engage in significant π-stacking interactions, which are a combination of electrostatic and dispersion forces. nih.govlibretexts.org While face-to-face sandwich stacking is often repulsive, staggered or T-shaped arrangements are typically attractive. wikipedia.org The presence of the large iodine atom may also introduce halogen bonding (I•••O or I•••N) as a significant directional interaction in the solid state, further stabilizing the crystal lattice.
Summary of Potential Intermolecular Interactions:
| Interaction Type | Participating Groups | Expected Significance |
| Hydrogen Bonding (Dimer) | Carboxylic acid group with another carboxylic acid group | Very Strong; likely to be a dominant feature in the solid state. |
| Hydrogen Bonding (Other) | Carboxylic acid with morpholine oxygen/nitrogen; water or other solvent molecules. | Moderate to Strong; contributes to solubility and crystal packing. |
| π-Stacking | Benzene rings of adjacent molecules. | Moderate; influenced by substituent electronics, leading to specific geometries. |
| Halogen Bonding | Iodine atom with an electronegative atom (e.g., oxygen of the carboxyl or morpholine group) of a neighboring molecule. | Moderate; can be a highly directional and structure-directing interaction. nih.gov |
| van der Waals Forces | General non-specific interactions between all atoms. | Weak but collectively significant in overall crystal packing. |
V. Supramolecular Chemistry and Crystallographic Analysis
Solid-State Structure Elucidation via X-ray Diffraction
The crystal packing of 3-Iodo-4-morpholinobenzoic acid is expected to be dominated by a combination of strong hydrogen bonds and other significant non-covalent interactions. The presence of the iodine atom introduces the possibility of halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. In the solid state, iodine can form relatively strong I···O or I···N interactions, which can play a crucial role in directing the assembly of molecules into specific architectures. nih.govnih.gov The interplay between hydrogen and halogen bonds is a key focus in supramolecular synthesis, often leading to the formation of extended 1-D and 2-D networks. nih.gov
Hydrogen bonding is anticipated to be a primary driving force in the crystal structure of this compound. The carboxylic acid group is a potent hydrogen bond donor and acceptor and typically forms robust, centrosymmetric dimers through O-H···O interactions. nih.govnih.gov This is a very common and stable supramolecular synthon in carboxylic acid-containing structures. rsc.org
Beyond the carboxylic acid dimer, the morpholine (B109124) moiety offers additional hydrogen bonding sites. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, if protonated, can act as a donor. In the neutral molecule, the nitrogen is a potential acceptor site. In the presence of a suitable acidic co-former or under conditions leading to salt formation, the morpholinium cation can form strong N-H···O hydrogen bonds with the carboxylate anion. nih.gov In the crystal structures of morpholinium salts of various phenoxyacetic acids, these N-H···O interactions are key to forming one-dimensional chains. nih.gov It is also possible for the morpholine oxygen to participate in weaker C-H···O interactions, which can provide additional stabilization to the crystal packing. nih.gov
A comprehensive analysis of the hydrogen bonding network would involve identifying all such interactions, quantifying their geometries (bond lengths and angles), and classifying them using graph-set notation to describe the resulting motifs (e.g., chains, rings, or sheets). nih.gov
| Potential Hydrogen Bond Interactions in this compound |
| Interaction Type |
| O-H···O (Carboxylic acid dimer) |
| N-H···O (In protonated/salt forms) |
| C-H···O (Involving morpholine or aromatic C-H bonds) |
| C-H···π (Interactions with the aromatic ring) |
While specific metal complexes of this compound are not widely reported, the molecule possesses suitable functional groups for coordination to metal centers. The carboxylic acid group can coordinate to metals in several modes: as a monodentate ligand, a bidentate chelating ligand, or a bridging ligand to form coordination polymers or metal-organic frameworks (MOFs). The morpholine nitrogen and oxygen atoms also present potential coordination sites, although they are generally weaker donors than the carboxylate group.
Design and Characterization of Supramolecular Architectures
The functional groups on this compound make it an interesting building block for the design of more complex supramolecular structures.
The self-assembly of this compound in the solid state is guided by a hierarchy of non-covalent interactions. The robust carboxylic acid dimer is expected to be the most dominant and predictable interaction, forming the primary supramolecular synthon. nih.gov Weaker interactions, such as halogen bonds (I···O or I···N) and C-H···O/π interactions, would then direct the assembly of these dimers into higher-order structures. nih.govnih.gov The principle of hierarchical self-assembly, where stronger interactions dictate the primary structure and weaker ones organize these primary structures, is a fundamental concept in crystal engineering. nih.gov The specific outcome of the self-assembly process can be influenced by factors such as the solvent used for crystallization, temperature, and the presence of competing molecules.
Cocrystallization is a powerful technique to modify the physicochemical properties of a solid without altering its chemical identity. This compound is a prime candidate for cocrystal formation. The carboxylic acid group can form strong hydrogen bonds with other molecules that have complementary functional groups, such as amides, pyridines, or other carboxylic acids. rsc.orgnih.gov The formation of cocrystals can be guided by the supramolecular synthon approach, where predictable hydrogen bonding patterns are targeted. nih.gov
For instance, cocrystallization with a co-former containing a pyridine (B92270) ring could lead to a robust O-H···N heterosynthon. nih.gov Similarly, reaction with a suitable base would lead to salt formation, where the morpholine nitrogen could also become protonated, leading to a morpholinium carboxylate salt. nih.gov Such salts would have significantly different crystal packing and properties compared to the neutral cocrystal or the pure compound, with charge-assisted hydrogen bonds playing a dominant role in their solid-state structures. nih.govrsc.org
Vi. Applications in Catalysis and Advanced Materials Research
Ligand Development for Transition Metal Catalysis
3-Iodo-4-morpholinobenzoic acid possesses key functional groups that are well-suited for the development of ligands for transition metal catalysis. The ability of the carboxylate and morpholine (B109124) groups to coordinate to metal centers, combined with the reactive iodo-substituent, opens up possibilities for its use in a range of catalytic organic reactions.
The carboxylate group (–COOH) and the nitrogen atom of the morpholine ring in this compound can act as effective ligating sites for transition metal ions. The carboxylate group can coordinate to metal centers in a monodentate, bidentate, or bridging fashion, influencing the geometry and stability of the resulting metal complex. The nitrogen atom of the morpholine moiety provides an additional coordination site, allowing the molecule to act as a bidentate or bridging ligand. The presence of both a "hard" oxygen donor from the carboxylate and a "softer" nitrogen donor from the morpholine allows for coordination to a variety of transition metals, each with different coordination preferences. This dual functionality can be advantageous in stabilizing catalytic species and modulating their reactivity.
The presence of the iodo-substituent on the aromatic ring of this compound makes it a prime candidate for use in various metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: The iodo group can readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of the Suzuki-Miyaura coupling. This would allow for the coupling of the this compound scaffold with a variety of organoboron reagents to synthesize more complex molecules. The reaction forms a new C-C bond where the halogen was. masterorganicchemistry.com
Heck Coupling: Similarly, the iodo-substituent facilitates the Heck reaction, where the aromatic ring is coupled with an alkene in the presence of a palladium catalyst. nih.govwikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. The Heck reaction involves the reaction of an unsaturated halide with an alkene and a base, catalyzed by palladium. wikipedia.org
Other Cross-Coupling Reactions: The reactivity of the iodo group also extends to other important palladium-catalyzed reactions such as Sonogashira, Stille, and Buchwald-Hartwig amination reactions, providing access to a wide range of functionalized derivatives.
While direct examples of this compound in these reactions are not extensively documented in readily available literature, the principles of these well-established catalytic methods strongly suggest its potential as a valuable building block.
| Reaction Type | Catalyst | Coupling Partner | Potential Product Feature |
| Suzuki-Miyaura | Palladium | Organoboron reagent | Biaryl or aryl-alkene structures |
| Heck | Palladium | Alkene | Substituted alkene |
| Sonogashira | Palladium/Copper | Terminal alkyne | Aryl-alkyne linkage |
| Buchwald-Hartwig | Palladium | Amine | Aryl-amine bond |
Organic Linker in Metal-Organic Frameworks (MOFs) Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The properties of MOFs, such as their pore size, surface area, and chemical functionality, are highly tunable and depend on the choice of the metal and the organic linker.
Functionalized benzoic acids are a common class of organic linkers used in the synthesis of MOFs. rsc.orgbrieflands.comnih.gov The carboxylic acid group of this compound can coordinate to metal centers to form the framework structure. The morpholine and iodo groups would then be exposed within the pores of the MOF, imparting specific functionalities to the material.
Functional Pore Surfaces: The nitrogen atom of the morpholine group can act as a Lewis basic site, which could be utilized for catalytic applications or for the selective adsorption of guest molecules.
Post-Synthetic Modification: The iodo-substituent provides a reactive handle for post-synthetic modification of the MOF. This would allow for the introduction of other functional groups into the framework after its initial synthesis, further tailoring the properties of the material for specific applications such as gas storage, separation, or catalysis.
While the use of this compound as a linker in MOF synthesis is a promising area of research, specific examples are not yet widely reported.
Precursor for Functional Organic Materials
The chemical reactivity of the functional groups in this compound makes it a potential precursor for the synthesis of various functional organic materials.
Conductive Polymers: The aromatic structure and the potential for polymerization through reactions involving the carboxylic acid or the iodo group suggest that this compound could be a monomer or a precursor to monomers for conductive polymers. For instance, derivatives of this molecule could be used in transition metal-mediated coupling polymerization to create conjugated polymer chains. frontiersin.org Conductive polymers have applications in electronics, sensors, and energy storage. researchgate.netnih.govnih.gov
Dyes and Pigments: The aromatic core of this compound can be chemically modified to create chromophoric systems. The iodo group can be substituted through various cross-coupling reactions to extend the conjugation and tune the color of the resulting molecule, making it a potential precursor for novel dyes and pigments.
Role in Organocatalysis and Biocatalysis
While transition metal catalysis is a major field, the potential of this compound in organocatalysis and biocatalysis is also worth considering.
Biocatalysis: Benzoic acid and its derivatives are known to interact with biological systems and can be substrates or inhibitors for various enzymes. nih.gov It is conceivable that this compound or its derivatives could be designed to interact with specific enzyme active sites, potentially acting as inhibitors or probes for biocatalytic studies. For instance, benzoic acid derivatives have been shown to recover the catalytic activity of certain mutant enzymes. nih.gov
Further research is needed to explore the full potential of this compound in these catalytic applications.
Q & A
Q. What are the recommended methods for synthesizing 3-Iodo-4-morpholinobenzoic acid with high purity?
- Methodological Answer: Synthesis typically involves coupling reactions between iodinated benzoic acid derivatives and morpholine-containing precursors. For example, a nucleophilic substitution reaction under controlled conditions (e.g., using morpholine and a halogenated benzoic acid derivative) can yield the target compound. Purification via recrystallization or column chromatography is critical to achieve >97% purity, as demonstrated in analogous iodobenzoic acid syntheses . Confirm purity using HPLC or melting point analysis (mp: 270–273°C for similar iodobenzoic acids) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Verify substitution patterns (e.g., iodine and morpholine groups) by analyzing chemical shifts and coupling constants, as seen in structurally related fluorinated benzoic acids .
- Mass Spectrometry (MS) : Confirm molecular weight (MW ~337 g/mol) via high-resolution MS.
- Melting Point Analysis : Compare observed mp to literature values (e.g., 270–273°C for 4-iodobenzoic acid) .
- HPLC : Assess purity using reverse-phase chromatography with UV detection .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data observed for this compound derivatives?
- Methodological Answer:
- Systematic Variation : Test derivatives with controlled modifications (e.g., halogen position, morpholine substituents) to isolate structural contributors to bioactivity .
- Dose-Response Studies : Use gradient concentrations to identify non-linear effects or off-target interactions.
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to distinguish signal noise from true biological effects, guided by principles in research methodology .
Q. What strategies optimize the incorporation of this compound into metal-organic frameworks (MOFs) for catalytic applications?
- Methodological Answer:
- Ligand Design : Utilize the carboxylic acid group for coordination with metal nodes (e.g., Zn, Cu) while preserving the iodine-morpholine moiety for functional tuning .
- Solvothermal Synthesis : Optimize reaction temperature (e.g., 45–100°C) and solvent polarity to balance crystallinity and ligand integration, as shown in triazine-based MOF syntheses .
- Surface Area Analysis : Characterize MOF porosity via BET isotherms to assess ligand incorporation efficiency .
Data Analysis & Experimental Design
Q. How should researchers design kinetic studies to evaluate the stability of this compound under physiological conditions?
- Methodological Answer:
- Controlled Degradation Assays : Incubate the compound in buffers mimicking physiological pH (7.4) and temperature (37°C), sampling at intervals (0, 24, 48 hrs).
- Analytical Monitoring : Use LC-MS to track degradation products and quantify half-life .
- Statistical Modeling : Apply first-order kinetics to derive rate constants, ensuring replicates (n ≥ 3) for robustness .
Q. What computational approaches validate the electronic effects of the iodine and morpholine groups in this compound?
- Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to visualize charge distribution at the iodine and morpholine sites .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic media to predict reactivity .
- Correlation with Experimental Data : Compare computed dipole moments or pKa values with empirical measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
